tert-butyl N-(benzotriazole-1-carboximidoyl)carbamate
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Overview
Description
tert-Butyl N-(1H-1,2,3-benzotriazole-1-carboximidoyl)carbamate is a chemical compound with the molecular formula C12H15N5O2 and a molecular weight of 261.28 g/mol . This compound is known for its unique structure, which includes a benzotriazole moiety, making it a valuable intermediate in various chemical syntheses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl N-(1H-1,2,3-benzotriazole-1-carboximidoyl)carbamate typically involves the reaction of tert-butyl carbamate with benzotriazole derivatives. One common method includes the use of chlorotriphenylphosphonium benzotriazolate as a reagent . The reaction conditions often involve the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like 1,4-dioxane .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as those used in laboratory settings. The scalability of these methods depends on the availability of starting materials and the efficiency of the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-(1H-1,2,3-benzotriazole-1-carboximidoyl)carbamate undergoes various types of chemical reactions, including:
Substitution Reactions: The benzotriazole moiety can act as a leaving group, facilitating substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenated compounds and bases such as Cs2CO3 (cesium carbonate).
Oxidation and Reduction:
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzotriazole derivatives .
Scientific Research Applications
tert-Butyl N-(1H-1,2,3-benzotriazole-1-carboximidoyl)carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound’s derivatives are explored for their potential biological activities.
Medicine: Research is ongoing to investigate its potential therapeutic applications.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of tert-Butyl N-(1H-1,2,3-benzotriazole-1-carboximidoyl)carbamate involves its ability to act as a leaving group in substitution reactions . The benzotriazole moiety can stabilize negative charges and radicals, making it a versatile intermediate in various chemical processes .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
tert-Butyl N-(1H-1,2,3-benzotriazole-1-carboximidoyl)carbamate is unique due to its benzotriazole moiety, which imparts specific electronic and steric properties that are not present in simpler carbamate compounds . This makes it particularly useful in synthetic chemistry as a versatile intermediate.
Properties
Molecular Formula |
C12H15N5O2 |
---|---|
Molecular Weight |
261.28 g/mol |
IUPAC Name |
tert-butyl (NE)-N-[amino(benzotriazol-1-yl)methylidene]carbamate |
InChI |
InChI=1S/C12H15N5O2/c1-12(2,3)19-11(18)14-10(13)17-9-7-5-4-6-8(9)15-16-17/h4-7H,1-3H3,(H2,13,14,18) |
InChI Key |
NGFWAERTDCPSEK-UHFFFAOYSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)/N=C(\N)/N1C2=CC=CC=C2N=N1 |
Canonical SMILES |
CC(C)(C)OC(=O)N=C(N)N1C2=CC=CC=C2N=N1 |
Origin of Product |
United States |
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